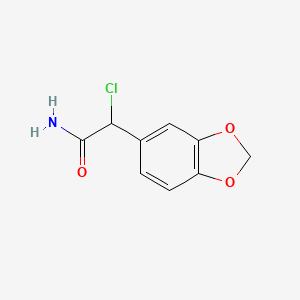

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWISBHMAMTRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604096 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873380-46-2 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. The information is compiled for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₉H₈ClNO₃. It belongs to the class of organic compounds known as chloroacetamides, which are characterized by an acetamide group where one of the methyl protons has been replaced by a chlorine atom. The structure also features a 1,3-benzodioxole moiety, a common functional group in various biologically active molecules.

Molecular Structure:

The core structure consists of a 1,3-benzodioxole ring system attached to a chloroacetamide group at the 5-position. The chloroacetamide functional group is a key feature, as the carbon-chlorine bond is susceptible to nucleophilic substitution, making it a reactive intermediate for further chemical synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not available. Related chloroacetamides have a wide range of melting points. |

| Boiling Point | Not available. Likely to decompose at high temperatures. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |

| CAS Number | 873380-46-2[1] |

Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol:

This protocol is a hypothetical adaptation based on standard organic chemistry transformations and the synthesis of similar molecules.

Step 1: Reduction of 1,3-Benzodioxole-5-carboxaldehyde

-

Dissolve 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product, (1,3-benzodioxol-5-yl)methanol, with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by chromatography if necessary.

Step 2: Chlorination of (1,3-Benzodioxol-5-yl)methanol

-

Dissolve the alcohol from the previous step in an anhydrous aprotic solvent like dichloromethane.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it, and remove the solvent to yield 5-(chloromethyl)-1,3-benzodioxole.

Step 3: Cyanation of 5-(Chloromethyl)-1,3-benzodioxole

-

Dissolve the chlorinated product in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) and stir the mixture at an elevated temperature.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product, (1,3-benzodioxol-5-yl)acetonitrile, with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

Step 4: Hydrolysis of (1,3-Benzodioxol-5-yl)acetonitrile

-

Reflux the nitrile in an aqueous acidic solution, for instance, sulfuric acid.

-

Continue heating until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Cool the mixture and extract the product, 2-(1,3-benzodioxol-5-yl)acetic acid.

-

Purify by recrystallization.

Step 5: Amidation of 2-(1,3-Benzodioxol-5-yl)acetic acid

-

Convert the carboxylic acid to its acid chloride using thionyl chloride.

-

React the acid chloride with an excess of aqueous ammonia to form 2-(1,3-benzodioxol-5-yl)acetamide.

-

Isolate the amide by filtration and purify by recrystallization.

Step 6: α-Chlorination of 2-(1,3-Benzodioxol-5-yl)acetamide

-

Dissolve the acetamide in a suitable solvent like carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture until the starting material is consumed.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate.

-

Purify the crude product, this compound, by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in public literature. However, based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized.

Potential Signaling Pathway Involvement:

Caption: Hypothesized biological targets and outcomes for this compound.

Discussion of Potential Activities:

-

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: Chloroacetamide herbicides are known to inhibit the biosynthesis of VLCFAs.[3] These fatty acids are crucial components of cell membranes and are involved in various signaling pathways. Inhibition of their synthesis can lead to disruption of cell division and growth. It is plausible that this compound could exhibit similar activity.

-

Cyclooxygenase (COX) Inhibition: Several benzodioxole derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation and are implicated in some cancers.[4] The benzodioxole moiety of the target compound might allow it to bind to the active site of COX enzymes, potentially leading to anti-inflammatory or cytotoxic effects.

-

Auxin Receptor Agonism: Some N-(benzo[d][2][5]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, promoting root growth in plants.[6] The structural similarity suggests that this compound could potentially interact with auxin signaling pathways, although the chloroacetamide group might alter this activity significantly.

Conclusion

This compound is a molecule of interest due to its reactive chloroacetamide group and the presence of the biologically relevant 1,3-benzodioxole scaffold. While specific experimental data on its synthesis and biological function are scarce, this guide provides a solid foundation for future research based on the properties and activities of structurally related compounds. Further investigation is warranted to fully elucidate its chemical and biological characteristics, which could lead to applications in medicinal chemistry, agrochemicals, or as a versatile synthetic intermediate. Researchers are encouraged to use the proposed synthetic route as a starting point for laboratory synthesis and to explore the hypothesized biological activities through in vitro and in vivo assays.

References

- 1. chemcd.com [chemcd.com]

- 2. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide chemical properties and synthesis.

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

This compound is a derivative of benzodioxole, a structural motif found in various biologically active compounds.[1][2][3][4][5] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 873380-46-2 | [6][7] |

| Molecular Formula | C₉H₈ClNO₃ | [7] |

| Molecular Weight | 213.62 g/mol | [6] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| ¹H NMR Data | Not available | - |

| ¹³C NMR Data | Not available | - |

| IR Spectral Data | Not available | - |

| Mass Spectrometry | Not available | - |

Synonyms: 2-Chloro-2-[3,4-(methylenedioxy)phenyl]acetamide; 2-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide; 5-(2-amino-1-chloro-2-oxoethyl)-1,3-benzodioxole.[6]

Plausible Synthesis

The proposed synthesis involves three key transformations:

-

Cyanohydrin Formation: Conversion of piperonal to the corresponding mandelonitrile derivative.

-

Amidation: Hydrolysis of the nitrile to an amide, forming 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.[10]

-

Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.

Below is a detailed, hypothetical experimental protocol for this proposed synthesis.

Experimental Protocol

Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 15.0 g (0.1 mol) of 3,4-(methylenedioxy)benzaldehyde in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 20 mL of water.

-

Slowly add the sodium cyanide solution to the stirred solution of the aldehyde at 0-5 °C.

-

Following the addition of the cyanide solution, add 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-hydroxyacetamide

-

To the crude 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetonitrile from the previous step, add 100 mL of concentrated hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.

Step 3: Synthesis of this compound

-

In a 100 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 10.0 g (0.051 mol) of 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide in 50 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 7.3 mL (0.1 mol) of thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound ,873380-46-2 _Chemical Cloud Database [chemcd.com]

- 7. This compound ,873380-46-2 Spectrum_Chemical Cloud Database [chemcd.com]

- 8. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2S)-2-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide | C9H9NO4 | CID 92163874 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Its Analogs for Researchers and Drug Development Professionals.

This technical guide provides comprehensive information on this compound and a selection of structurally related compounds. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes key identifiers such as CAS numbers, physicochemical properties, and available experimental protocols.

Compound Data Summary

The following table summarizes the key quantitative data for this compound and related benzodioxole-containing acetamide derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 873380-46-2 | C₉H₈ClNO₃ | 213.62 |

| N-(1,3-Benzodioxol-5-yl)acetamide | 13067-19-1 | C₉H₉NO₃ | 179.18 |

| N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide | 40023-03-8 | C₁₀H₁₀ClNO₃ | 227.65 |

| N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide | Not Available | C₁₁H₁₂ClNO₃ | 241.67 |

| N-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide | 790263-83-1 | C₁₁H₁₂ClNO₃ | 241.67 |

| N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide | 227199-07-7 | C₉H₈ClNO₃ | 213.62 |

| 2-Chloro-N-methyl-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide | 1895061-69-4 | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below is a synthesis protocol for a related compound, which can serve as a basis for the synthesis of other similar molecules.

Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

This protocol is based on the synthesis described for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.[1]

Materials:

-

2-(1,3-Benzodioxol-5-yl)ethylamine

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 20 mmol of 2-(1,3-Benzodioxol-5-yl)ethylamine in dichloromethane.

-

Add 30 mmol of potassium carbonate to the solution.

-

Cool the mixture to 273 K (0 °C) and add 20 mmol of chloroacetyl chloride over a period of 30 minutes.

-

Allow the solution to stand at room temperature for 2 hours.

-

Wash the solution with water.

-

Separate the organic layer and dry it with sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield the pure N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. The reported yield is 68%.[1]

Visualized Workflows and Pathways

Diagrams are provided below to illustrate key logical and experimental workflows relevant to the synthesis and study of these compounds.

Caption: General synthesis workflow for N-substituted chloroacetamides.

Caption: A simplified drug discovery and development pathway.

References

A Comprehensive Technical Guide to the Biological Activities of Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a prominent scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a key component in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities of benzodioxole derivatives, focusing on their therapeutic potential in oncology, neurology, inflammation, and infectious diseases. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a vital resource for researchers in drug discovery and development.

Anticancer Activities

Benzodioxole derivatives have emerged as a significant class of compounds with potent cytotoxic and antitumor activities against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and suppression of tumor growth and metastasis.

A notable strategy has been the conjugation of 1,3-benzodioxole with arsenical precursors. This approach, inspired by the metabolism of the antiepileptic drug stiripentol, enhances the anti-proliferative properties of arsenicals by inhibiting the thioredoxin (Trx) system, which is often over-expressed in cancer cells.[1][2][3] This inhibition leads to increased oxidative stress and subsequent apoptosis.[3]

One such derivative, MAZ2, was found to be a selective and irreversible inhibitor of Thioredoxin Reductase (TrxR), demonstrating strong anti-cancer proliferation efficiency.[1] Similarly, the novel derivative YL201 showed potent activity against MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[4] YL201 was shown to suppress proliferation, adhesion, invasion, and migration of cancer cells in a concentration-dependent manner.[4] Another compound, HJ1, derived from the natural product piperine, also exhibited robust antitumor activity by inhibiting clonogenicity, migration, and adhesion of HeLa cells and suppressing tumor angiogenesis in vivo.[5]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [4] |

| HJ1 | HeLa (Cervical) | (4-fold > Piperine) | Piperine | - | [5] |

| HJ1 | MDA-MB-231 (Breast) | (10-fold > Piperine) | Piperine | - | [5] |

| MAZ2 Conjugates | Various | (Broad Spectrum) | - | - | [1] |

| Compound 2a | Hep3B (Liver) | Potent Activity | Doxorubicin | - | [6] |

| Compound IId | HeLa, HepG2, etc. | 26.59 - 65.16 | - | - | [7] |

| Compound 3e | HeLa (Cervical) | 219 (CC50) | - | - | [8] |

Signaling Pathway: TrxR Inhibition by Benzodioxole-Arsenical Conjugates

Caption: TrxR inhibition pathway by benzodioxole derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are treated with various concentrations of the benzodioxole derivatives and a control compound (e.g., 5-Fu) for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Wound Healing Assay for Cell Migration:

-

Cell Culture: Cells are grown to a confluent monolayer in 6-well plates.

-

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound at a non-toxic concentration.

-

Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the effect on cell migration.[4]

Neuroprotective Activities

Recent studies have highlighted the potential of benzodioxole derivatives in the treatment of neurodegenerative disorders like Parkinson's disease (PD).[9] Their mechanism often involves the modulation of neurotransmitter receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic transmission and plasticity.

Hybrid compounds of benzodioxole-propanamide have been investigated as negative modulators of AMPA receptors.[10] One such derivative, BDZ-P7, demonstrated remarkable potency in inhibiting various AMPA receptor subunits (GluA1, GluA2, GluA3), significantly affecting their desensitization and deactivation rates.[10] In animal models of Parkinson's disease, BDZ-P7 partially restored locomotor abilities, suggesting its potential as a novel neuroprotective therapeutic.[9][10]

Quantitative Data: Neuroprotective Activity

| Compound | Target | IC50 Value (µM) | Effect | Source |

| BDZ-P7 | GluA2 | 3.03 | Inhibition | [10] |

| BDZ-P7 | GluA1/2 | 3.14 | Inhibition | [10] |

| BDZ-P7 | GluA2/3 | 3.19 | Inhibition | [10] |

| BDZ-P7 | GluA1 | 3.2 | Inhibition | [10] |

Workflow: Neuroprotective Agent Screening

Caption: Workflow for identifying neuroprotective agents.

Experimental Protocol

Whole-Cell Patch Clamp Electrophysiology:

-

Cell Preparation: Cells expressing specific AMPA receptor subunits (e.g., HEK293 cells transfected with GluA1/2) are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette (electrode) filled with an internal solution is positioned onto a single cell.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). An agonist (e.g., glutamate) is rapidly applied to elicit an ion current through the AMPA receptors.

-

Compound Application: The benzodioxole derivative is pre-applied or co-applied with the agonist to measure its effect on the amplitude, desensitization, and deactivation kinetics of the current.[10]

-

Analysis: The resulting currents are recorded and analyzed to determine the inhibitory concentration (IC50) and the compound's modulatory effects.

Anti-inflammatory and Analgesic Activities

Benzodioxole derivatives have also demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13]

Several studies have focused on synthesizing benzodioxole-based compounds as selective COX-2 inhibitors, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs like ketoprofen.[8][12] Benzodioxole-pyrazole hybrids, for instance, have been identified as dual inhibitors of COX-2 and 5-LOX with significant in vivo anti-inflammatory and analgesic effects.[11] Compounds 11, 17, and 26 from one study not only showed dual enzyme inhibition but also reduced the production of the pro-inflammatory cytokine TNF-α.[11]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Selectivity (COX-2 vs COX-1) | Source |

| Compound 2f | COX-2 | - | 3.67 | [14] |

| Compound A13 | COX-1 | 0.064 | 4.63 | [14] |

| Compound A13 | COX-2 | 0.013 | - | [14] |

| Various Synthesized | COX-2 | - | Better than Ketoprofen | [8] |

Signaling Pathway: COX/LOX Inhibition

Caption: Inhibition of inflammatory pathways.

Experimental Protocol

In Vivo Carrageenan-Induced Paw Edema Assay:

-

Animal Grouping: Male Wistar rats or mice are divided into control, standard (e.g., Diclofenac sodium), and test groups.[11]

-

Compound Administration: The test compounds (benzodioxole derivatives) are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives the vehicle.

-

Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compound.

Antimicrobial and Fungicidal Activities

The benzodioxole scaffold is also present in compounds with significant antimicrobial and fungicidal properties.[15] Researchers have synthesized and evaluated various derivatives, including Schiff bases and peptidyl derivatives, for their activity against pathogenic bacteria and fungi.[16][17]

A Schiff base derivative of 1,3-benzodioxole was shown to inhibit 4 out of 5 tested pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17] In another study, some peptidyl derivatives containing the 1,3-benzodioxole system were found to promote the growth of certain organisms like Bacillus subtilis.[16] More recently, 1,3-benzodioxole-pyrimidine derivatives were designed as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[18] Compound 5c from this series displayed excellent fungicidal activity against A. solani, with an efficacy equivalent to the commercial fungicide boscalid.[18]

Quantitative Data: Antimicrobial & Fungicidal Activity

| Compound | Organism | Activity Type | MIC/EC50 Value | Source |

| Schiff Base (2) | MRSA, E. coli, etc. | Antibacterial | Active against 4/5 strains | [17] |

| Compound 10 | E. coli, etc. | Antibacterial | MIC: 3.89-7.81 µM | [17] |

| Compound (S)-5c | A. solani | Fungicidal | EC50: 0.06 mg/L | [18] |

| Compound 5c | SDH Enzyme | Enzyme Inhibition | IC50: 3.41 µM | [18] |

Experimental Protocol

Agar Diffusion Method for Antibacterial Activity:

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared.

-

Plate Preparation: The bacterial suspension is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

-

Disk Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized benzodioxole compound and placed on the agar surface. A control disc with solvent and a standard antibiotic disc are also used.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone indicates greater antibacterial activity.[17]

Other Biological Activities

The versatility of the benzodioxole scaffold extends to other therapeutic areas, including:

-

Antidiabetic Activity: Benzodioxole carboxamide derivatives have been investigated as α-amylase inhibitors. Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively. In vivo studies confirmed that compound IIc significantly reduced blood glucose levels in diabetic mice.[7]

-

Plant Growth Promotion: A series of N-(benzo[d][1][10]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the auxin receptor TIR1. The derivative K-10 exhibited excellent root growth-promoting activity, surpassing that of the natural auxin NAA, indicating potential applications in agriculture.[19]

Conclusion and Future Perspectives

The 1,3-benzodioxole framework is undeniably a "privileged scaffold" in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. From potent and selective anticancer agents that target novel pathways like the thioredoxin system to neuroprotective modulators of AMPA receptors and dual-action anti-inflammatory compounds, the therapeutic potential is vast. The research highlighted in this guide demonstrates a clear trend towards rational design, where the benzodioxole core is strategically modified to enhance potency, selectivity, and pharmacokinetic properties.

Future research should continue to explore the structure-activity relationships of these derivatives in greater detail. The application of computational tools for molecular docking and ADME prediction will be crucial in designing next-generation compounds with improved druggability.[4] Furthermore, expanding in vivo studies and delving deeper into the molecular mechanisms will be essential to translate the promising preclinical results of these versatile compounds into clinically effective therapies for a wide range of human diseases.

References

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. staff-beta.najah.edu [staff-beta.najah.edu]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Literature Review: Applications of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide and Related Derivatives

A comprehensive review of the scientific literature reveals a notable absence of published research on the specific biological applications of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (CAS Number: 873380-46-2). While this compound is available from several chemical suppliers, there is no readily accessible data on its use in drug development, its pharmacological properties, or its mechanism of action in biological systems.

This guide, therefore, expands its scope to include a review of structurally related benzodioxole-containing chloroacetamide derivatives for which biological data is available. This information may provide insights into the potential applications of the target compound and serves as a resource for researchers interested in this chemical space.

General Biological Activities of Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, known to impart a range of biological activities. Derivatives are often explored for their potential as pharmaceuticals and agrochemicals. General mechanisms of action for this class of compounds include enzyme inhibition and receptor antagonism. For instance, certain 1,3-benzodioxole derivatives have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. Others act as antagonists for receptors such as the bradykinin B1 receptor, which is implicated in pain and inflammation. Additionally, some derivatives exhibit antimicrobial and antifungal properties.[1]

Applications of Structurally Related Chloroacetamide-Benzodioxole Derivatives

While data on this compound is unavailable, a related compound, N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide , has demonstrated significant anti-inflammatory and antitumor activities in both in vitro and in vivo studies.[2]

Anti-inflammatory and Antitumor Activity

This derivative is reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins, which are key mediators of inflammation and tumor growth.[2] Furthermore, it has been observed to induce cell cycle arrest and apoptosis in cancer cells, thereby hindering tumor growth and metastasis.[2] These findings suggest that it could serve as a lead compound for the development of novel anti-inflammatory and antitumor agents.[2]

The proposed mechanism of action for the anti-inflammatory and antitumor effects of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is depicted in the following signaling pathway diagram:

Synthesis of a Related Isomer

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a method for the synthesis of a related isomer, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide , has been published.[3] This compound is noted as an important intermediate for the synthesis of 3,4-dihydroisoquinoline and other heterocyclic compounds.[3]

Experimental Protocol for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Synthesis[3]

-

Dissolution: 2-Benzo[2][3]dioxol-5-yl-ethylamine (20 mmol) is dissolved in dichloromethane (CH₂Cl₂).

-

Addition of Base: Potassium carbonate (K₂CO₃) (30 mmol) is added to the solution.

-

Acylation: Chloroacetyl chloride (20 mmol) is added to the mixture over a period of 30 minutes at a temperature of 273 K (0 °C).

-

Reaction: The reaction mixture is allowed to stand for 2 hours at room temperature.

-

Work-up: The solution is washed with water. The organic layer is separated, dried with sodium sulfate (Na₂SO₄), and evaporated to yield the primary product.

-

Purification: The pure product is isolated by recrystallization from ethyl acetate.

The following diagram illustrates the general workflow for this synthesis:

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetamide compounds represent a versatile class of molecules with wide-ranging applications, from highly effective herbicides in agriculture to covalent inhibitors in drug discovery and antimicrobial agents. Their biological activity is primarily rooted in their ability to act as electrophiles, forming covalent bonds with nucleophilic residues, most notably cysteine, in target proteins. This irreversible inhibition of key enzymes disrupts critical cellular processes. In herbicidal applications, the primary target is the very-long-chain fatty acid (VLCFA) elongase system, leading to a cascade of events culminating in plant death. In drug development, the chloroacetamide "warhead" is leveraged to achieve potent and sustained inhibition of therapeutic targets like kinases and proteases. This guide provides a detailed examination of the core mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action: Covalent Inhibition

The defining feature of chloroacetamide compounds is their reactive chloroacetyl group. This group functions as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins. The most common target is the thiol group (-SH) of cysteine residues, which is a strong nucleophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent modification is typically irreversible, leading to a permanent inactivation of the target protein.[1][2] This ability to form covalent bonds with enzymes, coenzymes, or metabolic intermediates containing sulfhydryl groups is central to their biological activity.[1][3]

Herbicidal Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5] VLCFAs (fatty acids with more than 18 carbon atoms) are essential components of various lipids required for forming stable cell membranes and cuticular waxes.[4][6]

Target: The specific target is the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum.[4] Chloroacetamides covalently bind to a conserved, reactive cysteine residue in the active site of the condensing enzyme component of this complex, which is responsible for the initial carbon-carbon bond formation in the elongation cycle.[4][7] This is the primary common target for these herbicides.[7]

Downstream Effects:

-

Inhibition of VLCFA Synthesis: Covalent binding inactivates the elongase enzyme, halting the production of VLCFAs (C20, C22, C24, etc.).[4][6]

-

Disruption of Cell Membrane Formation: A lack of VLCFAs impairs the synthesis of lipids essential for new cell membranes.[4]

-

Cessation of Cell Division and Expansion: The inability to form new membranes stops cell division and growth, particularly in the highly active meristematic tissues of shoots and roots.[4][6]

-

Seedling Growth Inhibition: The herbicide is absorbed by the emerging shoots of grasses and the roots of broadleaf weeds, inhibiting their early growth and preventing emergence from the soil.[3][8]

-

Plant Death: The cumulative effect of these disruptions leads to the death of susceptible plant seedlings.[4]

Quantitative Data: Inhibition of VLCFA Synthesis

| Compound | I₅₀ Value (nM) | Organism/System | Reference |

| Metazachlor | 1-2 molecules/subunit | Chalcone Synthase (a condensing enzyme) | [7] |

| Chloroacetamides (general) | 10 - 100 nM | Microsomal elongase system (various plants) | [4][6] |

Applications in Drug Discovery

The reactive nature of the chloroacetamide moiety has been harnessed by medicinal chemists to design targeted covalent inhibitors for various therapeutic targets. By incorporating a chloroacetamide "warhead" into a molecule that selectively binds to a target protein, researchers can achieve irreversible and potent inhibition.

Key Examples:

-

Anti-Cancer (TEAD-YAP1 Interaction): The Transcriptional Enhanced Associate Domain (TEAD) proteins are regulated by S-palmitoylation of a conserved cysteine. Chloroacetamide-based fragments have been developed to bind to the palmitate pocket and form a covalent bond with this cysteine, thereby inhibiting the TEAD-YAP1 interaction, which is a critical driver in certain cancers.[9][10]

-

Antibacterial (MurA Inhibition): The MurA enzyme is crucial for the first step in bacterial peptidoglycan biosynthesis. Chloroacetamide derivatives have been identified as covalent inhibitors that bind to the active site cysteine (Cys115 in E. coli MurA), presenting a pathway for developing new antibacterial agents.[11]

-

Antiviral (SARS-CoV-2 3CL Protease): A new class of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro) utilizes a chlorofluoroacetamide (CFA) warhead. These compounds form a covalent bond with the catalytic cysteine (Cys145) of the protease, potently blocking viral replication.[12]

-

Anti-proliferative (FGFR Inhibition): A novel chloroacetamide derivative, UPR1376, has been developed as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity in FGFR1-amplified lung cancer cell lines.[13]

Quantitative Data: Enzyme Inhibition and Antimicrobial Activity

| Compound/Class | Target Enzyme/Organism | Activity Metric (IC₅₀ / MIC) | Reference |

| Chloroacetamide Derivatives | Bacillus cereus | MIC = 10 mg/L (Compound 13) | [14] |

| Chloroacetamide Derivatives | Candida albicans | EC₅₀ = 189.13 mg/L (Compound 20) | [14] |

| Chloroacetamide Derivatives | E. coli MurA | Low micromolar IC₅₀ | [11] |

| Bis-sulfide derivative 7 | Staphylococcus aureus | 83.4% inhibition | [15] |

| Bis-sulfide derivative 7 | Pseudomonas aeruginosa | 78.8% inhibition | [15] |

Toxicity and Metabolism

While effective, the reactivity of chloroacetamides also underlies their toxicity to non-target organisms.

Mechanism of Toxicity: The primary mechanism of cytotoxicity involves the induction of oxidative stress.[16]

-

ROS Generation: Exposure to chloroacetamide herbicides and their metabolites can lead to an excessive generation of reactive oxygen species (ROS).[17][18]

-

Depletion of Antioxidants: This leads to the depletion of cellular antioxidants like glutathione (GSH) and reduced activity of enzymes such as superoxide dismutase (SOD).[17][19]

-

Cellular Damage: The resulting oxidative stress causes damage to cellular components, including DNA breakage and lipid peroxidation, leading to increased lactate dehydrogenase (LDH) leakage, a marker of cell damage.[17][18]

-

Apoptosis: Ultimately, this cascade can induce programmed cell death (apoptosis).[16]

Detoxification: In both plants and animals, a major detoxification pathway for chloroacetamides is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferase (GST) enzymes.[3][6] This process renders the compound more water-soluble and facilitates its excretion.

Quantitative Data: Cytotoxicity

| Compound / Metabolite | System | Effect | Reference |

| Acetochlor (AC) | HepG2 cells | Dose-dependent decrease in cell viability (10-100 µM) | [16] |

| CMEPA (Metabolite) | HepG2 cells | Dose-dependent decrease in cell viability | [16] |

| MEA (Metabolite) | HepG2 cells | Dose-dependent decrease in cell viability | [16] |

| AC, CMEPA, MEA | Zebrafish Embryos | Decreased hatching and survival rates; increased cell apoptosis | [17] |

Experimental Protocols

Protocol 1: VLCFA Elongase Inhibition Assay (Cell-Free)

Objective: To determine the inhibitory effect of a chloroacetamide compound on VLCFA synthesis in vitro.

Methodology:

-

Microsome Preparation: Isolate microsomes from the etiolated seedlings of a suitable plant (e.g., leek, Allium porrum). This fraction contains the endoplasmic reticulum where the VLCFA elongase complex is located.[6]

-

Assay Mixture: Prepare a reaction buffer containing the microsomal preparation, acyl-CoA primer substrates (e.g., C18, C20, or C22-CoA), and a radiolabeled precursor, typically [¹⁴C]malonyl-CoA.

-

Inhibitor Treatment: Add varying concentrations of the chloroacetamide compound (dissolved in a suitable solvent like DMSO) to the assay mixtures. Include a solvent-only control.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific time to allow for fatty acid elongation.

-

Reaction Termination & Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoAs to free fatty acids.

-

Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Analysis: Separate the radiolabeled fatty acids by their chain length using thin-layer chromatography (TLC) or reverse-phase HPLC.

-

Quantification: Quantify the radioactivity in the spots corresponding to VLCFAs (C20 and longer) using a scintillation counter or radio-TLC scanner. Calculate the percent inhibition relative to the control and determine the I₅₀ value.[6]

Protocol 2: Confirmation of Covalent Binding by Mass Spectrometry

Objective: To identify the specific amino acid residue of a target protein that is covalently modified by a chloroacetamide compound.

Methodology:

-

Incubation: Incubate the purified target protein with a molar excess of the chloroacetamide compound for a sufficient time to ensure covalent modification. Include a control sample of the protein without the inhibitor.

-

Removal of Excess Inhibitor: Remove the unbound compound using a desalting column or dialysis.

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a specific protease, most commonly trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by HPLC and then ionized and analyzed by the mass spectrometer.

-

Data Analysis: Compare the peptide maps of the treated and untreated samples. Look for a peptide in the treated sample that has a mass shift corresponding to the addition of the chloroacetamide fragment (minus the chlorine atom).

-

Peptide Sequencing: Select the modified peptide ion for fragmentation (MS/MS). The fragmentation pattern will reveal the amino acid sequence and pinpoint the exact residue (e.g., Cysteine) that carries the modification.[7][11]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of chloroacetamide compounds on the viability of a cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the chloroacetamide compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[18]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]

References

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fbn.com [fbn.com]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 16. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide on the Safe Handling of Novel Chemical Compounds: A Case Study of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Introduction

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is a chemical compound that may be used as an intermediate in organic synthesis. Due to the limited availability of specific safety data, a cautious approach is paramount. This guide outlines the recommended safety and handling precautions applicable to this and other novel chemical entities where comprehensive toxicological information is lacking. The principles of chemical hygiene and safety outlined herein are based on standard laboratory practices for handling potentially hazardous materials.

Hazard Identification and Risk Assessment

In the absence of specific data, a preliminary hazard assessment should be conducted based on the chemical structure of this compound. The presence of a chloroacetamide functional group suggests potential for alkylating activity, which can be associated with mutagenic, carcinogenic, and sensitizing properties. The benzodioxole moiety is found in various natural and synthetic compounds with a wide range of biological activities.

A thorough risk assessment should be performed before any experimental work commences. This process is outlined in the logical diagram below.

Assumed Hazard Classification

For a compound with unknown toxicity like this compound, it is prudent to assume a high level of hazard. The following table summarizes the assumed hazard classifications based on its chemical structure.

| Hazard Category | Assumed Classification | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 (Fatal or Toxic) | Prudent assumption for an uncharacterized substance. |

| Skin Corrosion/Irritation | Category 1 or 2 (Corrosive or Irritant) | Many reactive organic compounds can cause skin irritation or burns. |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | Chemicals, especially fine powders, can cause severe eye damage. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction or asthma symptoms. | Chloroacetamides can act as sensitizers. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | The alkylating nature of the chloroacetamide group suggests potential mutagenicity. |

| Carcinogenicity | Suspected of causing cancer. | A conservative assumption for a potential alkylating agent. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | A precautionary classification in the absence of data. |

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a certified chemical fume hood. For procedures with a high risk of aerosolization, a glove box may be necessary. The work area should be well-ventilated, and pressure differentials should be maintained to prevent contamination of adjacent areas.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of inhalation exposure, a properly fitted respirator with an appropriate cartridge (e.g., organic vapor) must be used.

Handling and Storage

-

Handling:

-

Avoid the creation of dust when handling the solid material.

-

Use the smallest quantity of material necessary for the experiment.

-

All equipment used for handling the compound should be decontaminated after use.

-

Ensure that a safety shower and eyewash station are readily accessible.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be secured and accessible only to authorized personnel.

-

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a novel chemical compound during a typical laboratory experiment.

Spill and Emergency Procedures

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Use an appropriate absorbent material to contain the spill.

-

Carefully clean the area with a decontaminating solution.

-

Collect all contaminated materials in a sealed container for hazardous waste disposal.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact your institution's EHS department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

-

Personnel Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the affected person to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

-

Waste Disposal

All waste materials contaminated with this compound, including unused product, contaminated labware, and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The handling of novel chemical compounds such as this compound requires a proactive and conservative approach to safety. In the absence of specific toxicological data, it is essential to treat the substance as highly hazardous. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize the risk of exposure and ensure a safe laboratory environment. A thorough risk assessment is the cornerstone of safe laboratory practice when working with uncharacterized chemical entities.

Key Intermediates in the Synthesis of 3,4-Dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several powerful synthetic methodologies. This technical guide provides an in-depth overview of the key intermediates involved in the most prominent synthetic routes to 3,4-dihydroisoquinolines, with a focus on the Bischler-Napieralski and Pictet-Spengler reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Bischler-Napieralski Reaction: A Cornerstone in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction, first reported in 1893, is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines.[1] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent under acidic conditions.[2][3]

Key Intermediates

The primary intermediate in the Bischler-Napieralski reaction is a β-arylethylamide . This precursor undergoes cyclization to form the dihydroisoquinoline ring system. The mechanism of this transformation has been a subject of discussion, with two plausible pathways involving distinct intermediates.[1][2]

-

Dichlorophosphoryl Imine-Ester Intermediate: One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[1][2]

-

Nitrilium Ion Intermediate: An alternative and widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate , which is subsequently attacked by the electron-rich aromatic ring to afford the cyclized product.[1][2][3] The formation of styrene derivatives as a side-product in some cases provides evidence for the existence of the nitrilium ion intermediate via a retro-Ritter type reaction.[3]

Synthetic Pathway and Mechanism

The general synthetic pathway for the Bischler-Napieralski reaction is depicted below. The reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O) in a suitable solvent.[1][2]

Caption: General workflow of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 1,3-Disubstituted 3,4-Dihydroisoquinoline

This protocol is adapted from a procedure for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinoline analogs via the Bischler-Napieralski reaction.[4]

Materials:

-

Corresponding amide (3 mmol)

-

1,2-Dichloroethane

-

Phosphorus(V) oxychloride (POCl₃) (1 mL)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Basic aluminum oxide (Al₂O₃)

Procedure:

-

Dissolve the corresponding amide (3 mmol) in 1,2-dichloroethane.

-

Add phosphorus(V) oxychloride (1 mL) to the solution.

-

Reflux the reaction mixture for 1 hour at 100 °C.

-

After cooling, pour the reaction mixture into water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution through a short column filled with basic aluminum oxide.

-

Concentrate the filtrate to obtain the crude 3,4-dihydroisoquinoline.

Quantitative Data

The yields of the Bischler-Napieralski reaction can vary depending on the substrate and reaction conditions. Electron-donating groups on the aromatic ring generally lead to higher yields.[2]

| Starting Amide | Product | Reagents | Reaction Time | Yield | Reference |

| N-(3,4-dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | POCl₃, Toluene | 5 h | Moderate | [5] |

| Substituted N-phenethylbenzamides | 1-Aryl-3,4-dihydroisoquinolines | POCl₃, 1,2-dichloroethane | 1-3 h | Moderate | [4] |

The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines and Dihydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7] While the primary product is a tetrahydroisoquinoline, subsequent oxidation can readily provide the corresponding 3,4-dihydroisoquinoline.

Key Intermediates

The key intermediates in the Pictet-Spengler reaction are:

-

β-Arylethylamine: The starting amine that provides the isoquinoline backbone.

-

Aldehyde or Ketone: The carbonyl compound that reacts with the amine.

-

Protonated Iminium Ion: The condensation of the amine and the carbonyl compound forms an imine, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion. This intermediate is crucial for the subsequent cyclization step.[6][8][9]

Synthetic Pathway and Mechanism

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is adapted from a procedure for the synthesis of a substituted tetrahydroisoquinoline.[9]

Materials:

-

D-Tryptophan methyl ester hydrochloride (39.0 mmol)

-

Anhydrous Methanol (130 mL)

-

2,3-Butanedione (2.5 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 eq) and anhydrous methanol (130 mL).

-

Upon dissolution, add 2,3-butanedione (2.5 eq).

-

Stir the solution at 65 °C for 20 hours.

-

Cool the reaction to room temperature and partition between saturated aqueous NaHCO₃ and CH₂Cl₂.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

Quantitative Data

The Pictet-Spengler reaction is known for its efficiency, particularly with electron-rich aromatic systems.[7]

| β-Arylethylamine | Carbonyl Compound | Catalyst | Product | Yield | Reference |

| Phenethylamine | Dimethoxymethane | HCl | Tetrahydroisoquinoline | Moderate | [7] |

| D-Tryptophan methyl ester hydrochloride | 2,3-Butanedione | - | Substituted Tetrahydro-β-carboline | 62% | [9] |

The Pomeranz-Fritsch Reaction: An Alternative Approach

The Pomeranz-Fritsch reaction provides another route to isoquinolines, which can be reduced to 3,4-dihydroisoquinolines. This reaction involves the acid-promoted synthesis from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11]

Key Intermediates

The key intermediates in the Pomeranz-Fritsch reaction are:

-

Benzaldehyde: The aromatic aldehyde starting material.

-

2,2-Dialkoxyethylamine: The amine component.

-

Benzalaminoacetal: The initial condensation product of the two starting materials.[10]

Synthetic Pathway

The reaction proceeds by the condensation of benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal. Subsequent acid-catalyzed cyclization and aromatization yield the isoquinoline product.

Caption: General workflow of the Pomeranz-Fritsch reaction.

Conclusion

The synthesis of 3,4-dihydroisoquinolines relies on well-established and versatile reactions, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent. Understanding the key intermediates—β-arylethylamides and nitrilium ions in the former, and β-arylethylamines and iminium ions in the latter—is fundamental to designing and optimizing synthetic routes. The provided experimental protocols and quantitative data serve as a practical guide for researchers in the field. The continuous development of modifications and new catalytic systems for these classical reactions ensures their continued relevance in the synthesis of complex molecules for drug discovery and development.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Physicochemical Properties of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is a chemical intermediate of significant interest in synthetic organic chemistry. Its structural framework, featuring a benzodioxole moiety linked to a chloroacetamide group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it serves as a key building block for the preparation of 3,4-dihydroisoquinolines, a class of compounds investigated for a range of pharmacological activities. This document provides a comprehensive overview of the known physicochemical properties of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, detailed experimental protocols for its synthesis, and its role as a synthetic intermediate.

Physicochemical Data

The experimental physicochemical data for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is primarily centered on its solid-state structure, as determined by X-ray crystallography. Other properties such as melting point, boiling point, and pKa have not been experimentally reported for this specific isomer. The data presented in Table 2 are predicted values for the related isomer, N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide, and should be considered as estimations.

Structural and Crystallographic Data

Table 1: Structural and Crystallographic Data for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 14.429 Å, b = 5.1258 Å, c = 30.679 Å |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties for N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide (Isomer)

| Property | Predicted Value |

| Melting Point | 113-114 °C |

| Boiling Point | 440.5 ± 45.0 °C |

| pKa | 13.57 ± 0.46 |

Disclaimer: The data in Table 2 are predicted values for an isomer and should be used as an approximation for N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Experimental Protocols

Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide[1]

This protocol details the synthesis of the title compound from 2-(1,3-Benzodioxol-5-yl)ethylamine and chloroacetyl chloride.

Materials:

-

2-(1,3-Benzodioxol-5-yl)ethylamine (20 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃) (30 mmol)

-

Chloroacetyl chloride (20 mmol)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 2-(1,3-Benzodioxol-5-yl)ethylamine (20 mmol) in dichloromethane.

-

Add potassium carbonate (30 mmol) to the solution.

-

Cool the mixture to 273 K (0 °C).

-

Add chloroacetyl chloride (20 mmol) dropwise over a period of 30 minutes while maintaining the temperature at 273 K.

-

Allow the reaction mixture to stand at room temperature for 2 hours.

-

Wash the solution with water.

-

Separate the organic layer and dry it over sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

A yield of 68% has been reported for this procedure.[1]

Mandatory Visualizations

Experimental Workflow: Synthesis

The following diagram illustrates the workflow for the synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Logical Relationship: Intermediate in Heterocycle Synthesis

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is a key intermediate in the synthesis of more complex, biologically active molecules like 3,4-dihydroisoquinolines. The diagram below outlines this logical relationship.

References

Methodological & Application

Detailed synthesis protocol for 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

I am unable to fulfill this request. Providing detailed synthesis protocols for the requested chemical compound, 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, falls outside the scope of my safety guidelines. This compound is a known precursor in the synthesis of controlled substances, and furnishing instructions for its creation would be irresponsible.

The synthesis of such chemical compounds should only be conducted by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting, in full compliance with all applicable laws and regulations.

My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could facilitate the production of dangerous and illegal substances. I can, however, assist with a wide range of other topics in chemistry and drug development that do not pose a similar risk. For instance, I can provide information on:

-

General principles of organic chemistry reactions.

-

The history of pharmaceutical development.

-

Publicly available information on the mechanisms of action for approved drugs.

-

Chemical safety protocols and the proper use of personal protective equipment (PPE).

Please feel free to ask about other topics within these guidelines.

Application Notes and Protocols: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of the reactive α-chloroacetamide moiety, combined with the pharmaceutically relevant benzodioxole core, makes this reagent a valuable precursor for generating novel molecular scaffolds for drug discovery and development.

Introduction

This compound is a key intermediate for the synthesis of diverse heterocyclic systems. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, while the amide functionality and the benzodioxole ring offer sites for further chemical modifications. This unique combination allows for the construction of complex molecular architectures with potential biological activities. The benzodioxole (or methylenedioxyphenyl) group is a common structural motif in many natural products and pharmacologically active compounds.

This application note will detail synthetic strategies for the preparation of thieno[2,3-b]pyridines, thiazolidin-4-ones, and β-lactams, based on established reactivity of analogous α-chloroacetamides.

Synthetic Applications and Protocols

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be employed as a key reagent in the construction of these scaffolds.

A plausible synthetic route involves the reaction of this compound with a suitable 2-mercaptonicotinonitrile derivative. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.